Regiochemical Identity vs. N-Mannich Bases
The target compound (C3 attachment) differs fundamentally from the N-Mannich base regioisomer 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione (CAS 38221-40-8, N1 attachment via methylene linker). The target compound possesses one hydrogen bond donor (imide NH), a TPSA of 52.65 Ų, a C3 stereocenter (racemic), and only one rotatable bond, while the N-Mannich regioisomer has zero hydrogen bond donors, a TPSA of 43.86 Ų, no C3 stereocenter, and two rotatable bonds . This translates into distinct hydrogen-bonding capacity and molecular rigidity, which directly affect target recognition and downstream derivatization options.
| Evidence Dimension | Molecular descriptors: H-bond donors, TPSA, stereochemistry, rotatable bonds |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 52.65 Ų; Chiral center at C3 (racemic); Rotatable bonds = 1; MW = 197.23 |
| Comparator Or Baseline | 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione (CAS 38221-40-8): HBD = 0; TPSA = 43.86 Ų; No C3 stereocenter; Rotatable bonds = 2; MW = 211.26 |
| Quantified Difference | ΔHBD = +1 (100% relative increase); ΔTPSA = +8.79 Ų (+20%); Addition of stereochemical complexity |
| Conditions | Computed molecular descriptors from Chemscene and Chem960 databases |
Why This Matters
The presence of a hydrogen bond donor and a stereocenter in the target compound provides additional interaction and selectivity handles not available in the N-Mannich base series, which is critical when selecting a scaffold for fragment-based or structure-guided optimization.
